Cas no 1803790-37-5 (3,4-Difluoro-5-(trifluoromethyl)aniline)

3,4-Difluoro-5-(trifluoromethyl)aniline 化学的及び物理的性質
名前と識別子
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- 3,4-Difluoro-5-(trifluoromethyl)aniline
- 1803790-37-5
-
- インチ: InChI=1S/C7H4F5N/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2H,13H2
- InChIKey: CNTKOYKIWYMHEM-UHFFFAOYSA-N
- SMILES: C1=C(C=C(C(=C1C(F)(F)F)F)F)N
計算された属性
- 精确分子量: 197.02638994g/mol
- 同位素质量: 197.02638994g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 13
- 回転可能化学結合数: 0
- 複雑さ: 180
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- XLogP3: 2.3
3,4-Difluoro-5-(trifluoromethyl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019149011-10g |
3,4-Difluoro-5-(trifluoromethyl)aniline |
1803790-37-5 | 95% | 10g |
2,706.80 USD | 2021-06-15 | |
Alichem | A019149011-25g |
3,4-Difluoro-5-(trifluoromethyl)aniline |
1803790-37-5 | 95% | 25g |
4,783.80 USD | 2021-06-15 | |
Alichem | A019149011-5g |
3,4-Difluoro-5-(trifluoromethyl)aniline |
1803790-37-5 | 95% | 5g |
2,150.70 USD | 2021-06-15 |
3,4-Difluoro-5-(trifluoromethyl)aniline 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
3,4-Difluoro-5-(trifluoromethyl)anilineに関する追加情報
3,4-Difluoro-5-(trifluoromethyl)aniline: A Comprehensive Overview
3,4-Difluoro-5-(trifluoromethyl)aniline, also known by its CAS number 1803790-37-5, is a highly fluorinated aromatic amine that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound is characterized by its unique structure, which features a trifluoromethyl group at the 5-position of the aniline ring, along with fluorine atoms at the 3 and 4 positions. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in various chemical applications.
The synthesis of 3,4-Difluoro-5-(trifluoromethyl)aniline typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in fluorination techniques have enabled more efficient pathways for constructing this compound. For instance, researchers have explored the use of electrophilic fluorination methods, such as the Sandmeyer reaction or nucleophilic aromatic substitution, to introduce the trifluoromethyl group onto the aniline ring. These methods not only enhance the scalability of the synthesis but also contribute to the overall sustainability of chemical processes.
In terms of applications, 3,4-Difluoro-5-(trifluoromethyl)aniline has found utility in diverse areas. One notable application is in the development of advanced materials, particularly in the realm of organic electronics. The compound's electron-withdrawing groups enhance its ability to act as an electron acceptor, making it a promising candidate for use in organic photovoltaic devices and field-effect transistors. Recent studies have demonstrated that incorporating this compound into conjugated polymers can significantly improve charge transport properties and device performance.
The pharmaceutical industry has also benefited from the unique properties of 3,4-Difluoro-5-(trifluoromethyl)aniline. Its fluorinated structure confers high stability and bioavailability, making it a valuable intermediate in drug discovery programs. For example, researchers have utilized this compound as a precursor for designing novel kinase inhibitors and other bioactive molecules. The ability to fine-tune its reactivity through strategic substitution patterns has further expanded its utility in medicinal chemistry.
From an environmental perspective, understanding the behavior of 3,4-Difluoro-5-(trifluoromethyl)aniline in various ecosystems is crucial for assessing its potential impact on human health and the environment. Recent toxicological studies have focused on evaluating its biodegradation pathways and accumulation potential in aquatic systems. These studies have provided valuable insights into designing safer synthetic routes and waste management strategies for this compound.
In conclusion, 3,4-Difluoro-5-(trifluoromethyl)aniline stands as a testament to the ingenuity of modern chemical synthesis and its wide-ranging applications across multiple disciplines. As research continues to uncover new avenues for its use and optimization, this compound is poised to play an increasingly important role in shaping future advancements in science and technology.
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